

Application of AFM24 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AFM24

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

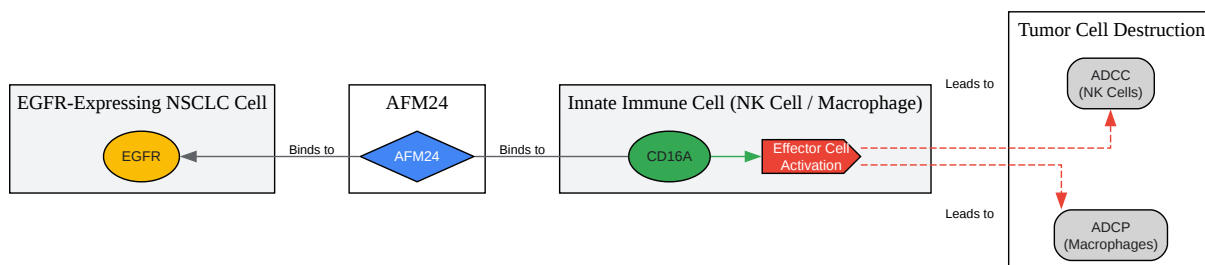
Introduction

AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat patients with epidermal growth factor receptor (EGFR)-expressing solid tumors, including non-small cell lung cancer (NSCLC).^{[1][2][3][4][5]} Developed using Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform, **AFM24** represents a novel immunotherapeutic strategy. This document provides detailed application notes and experimental protocols for the investigation of **AFM24** in NSCLC research, summarizing key preclinical and clinical findings.

AFM24 works by a unique mechanism of action that leverages the body's innate immune system. It simultaneously binds to CD16A, an activating receptor on natural killer (NK) cells and macrophages, and to EGFR on the surface of tumor cells. This dual binding redirects the cytotoxic activity of these innate immune cells towards the cancer cells, leading to their destruction through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Unlike traditional EGFR inhibitors, **AFM24**'s primary mode of action is not to block EGFR signaling, but to use EGFR as a docking site for immune-mediated killing. This approach has the potential to be effective regardless of the EGFR mutational status of the tumor.

Mechanism of Action: Signaling Pathway

The signaling pathway of **AFM24** involves the crosslinking of an innate immune effector cell with an EGFR-expressing tumor cell, leading to the activation of the effector cell and subsequent lysis of the tumor cell.



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AFM24 Mechanism of Action

Preclinical Data

Preclinical studies have demonstrated **AFM24**'s ability to induce potent and effective tumor cell killing across a variety of EGFR-expressing cell lines, including those with KRAS or BRAF mutations.

In Vitro Efficacy

AFM24 has been shown to mediate both ADCC by NK cells and ADCP by macrophages. The potency of **AFM24**-mediated ADCC does not appear to correlate with the level of EGFR expression on the tumor cells.

Table 1: Preclinical In Vitro Efficacy of **AFM24**-mediated ADCC

Cell Line	Cancer Type	EGFR Expression (SABC)	AFM24 EC50 (pM)	KRAS/BRAF Mutation Status
A-431	Epidermoid Carcinoma	431,125	1.9	Wild-Type
A-549	NSCLC	127,574	5.1	KRAS Mutant
COLO-205	Colorectal Cancer	51,177	30.4	BRAF Mutant
DK-MG	Glioblastoma	222,648	0.8	Wild-Type
HCT-116	Colorectal Cancer	33,822	3.3	KRAS Mutant
HT-29	Colorectal Cancer	48,174	3.3	BRAF Mutant
LoVo	Colorectal Cancer	74,470	3.4	KRAS/BRAF Mutant
Panc 08.13	Pancreatic Cancer	40,980	5.7	KRAS Mutant

SABC: Specific Antibody Binding Capacity (Data synthesized from preclinical studies)

In Vivo Efficacy

In vivo studies in cynomolgus monkeys have shown that **AFM24** is well-tolerated at doses up to 75 mg/kg administered weekly. Notably, skin toxicities commonly associated with EGFR inhibitors were not observed. A mouse xenograft model using EGFR-expressing triple-negative breast cancer cells demonstrated that **AFM24** in combination with adoptive NK cells leads to dose-dependent tumor regression.

Clinical Data in NSCLC

AFM24 has been evaluated in clinical trials for patients with advanced EGFR-expressing solid tumors, including NSCLC, both as a monotherapy and in combination with the anti-PD-L1

checkpoint inhibitor atezolizumab.

AFM24 in Combination with Atezolizumab (AFM24-102 Study)

The Phase 1/2a **AFM24**-102 trial (NCT05109442) is evaluating the safety and efficacy of **AFM24** in combination with atezolizumab in patients with advanced or metastatic EGFR-expressing solid malignancies.

Table 2: Efficacy of **AFM24** in Combination with Atezolizumab in EGFR Wild-Type NSCLC

Parameter	Value	Patient Population	Data Cutoff
Objective Response Rate (ORR)	21%	33 heavily pretreated patients	April 2025
Disease Control Rate (DCR)	76%	33 heavily pretreated patients	April 2025
Median Progression-Free Survival (PFS)	5.6 months	33 heavily pretreated patients	April 2025
Confirmed Complete Response (CR)	1/15	Evaluable patients	March 2024
Partial Responses (PRs)	3/15	Evaluable patients	March 2024
Stable Disease (SD)	7/15	Evaluable patients	March 2024
Disease Control Rate (DCR)	73.3%	15 evaluable patients	March 2024
Median Progression-Free Survival (PFS)	5.9 months	15 evaluable patients	March 2024

(Data from the **AFM24**-102 trial for EGFR wild-type NSCLC)

Table 3: Efficacy of **AFM24** in Combination with Atezolizumab in EGFR-Mutant NSCLC

Parameter	Value	Patient Population	Data Cutoff
Objective Response Rate (ORR)	24%	17 heavily pretreated patients	April 2025
Disease Control Rate (DCR)	71%	17 heavily pretreated patients	April 2025
Median Progression-Free Survival (PFS)	5.6 months	17 heavily pretreated patients	April 2025

(Data from the **AFM24-102** trial for EGFR-mutant NSCLC)

An exposure-response analysis from the **AFM24-102** study revealed a strong correlation between higher **AFM24** exposure and improved clinical outcomes in NSCLC patients, without an increase in severe adverse events.

Table 4: Exposure-Response Analysis of **AFM24** in NSCLC (**AFM24-102** Study)

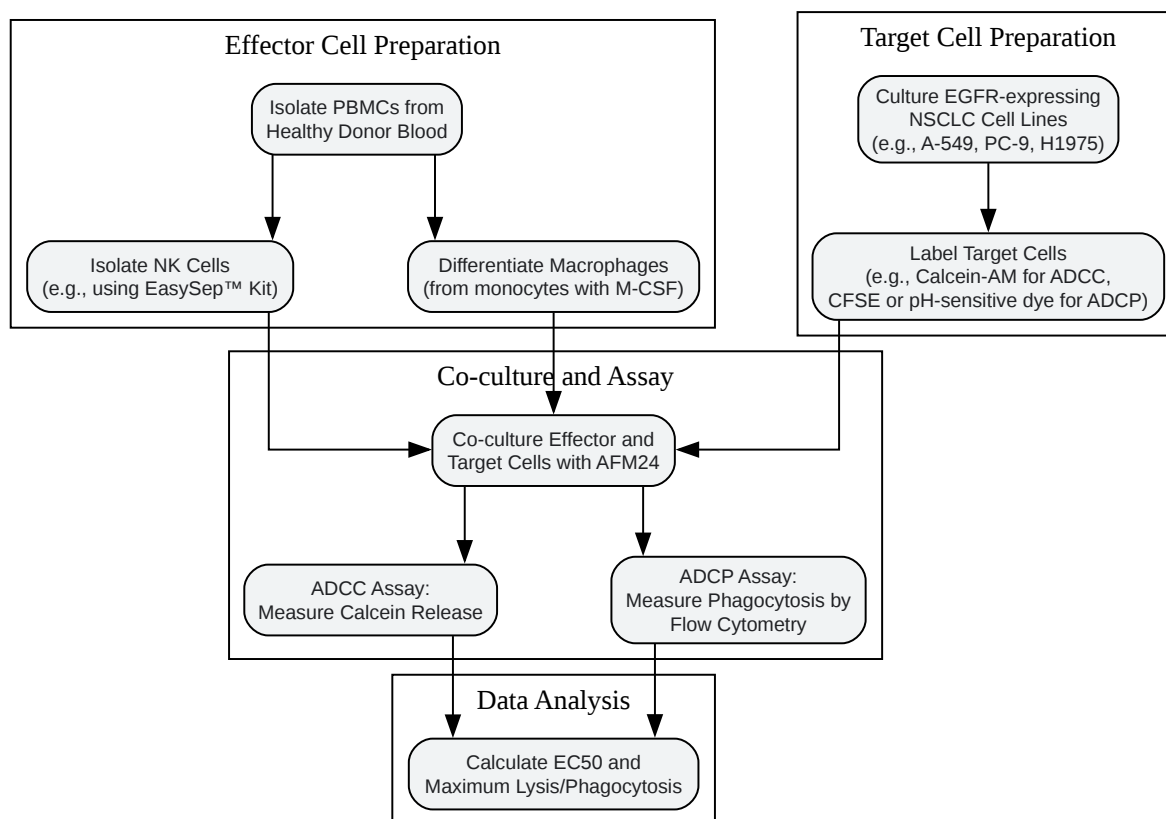
Outcome	High Exposure Group	Low Exposure Group	p-value
Objective Response Rate (ORR)	33.3%	5.6%	0.0059
Disease Control Rate (DCR)	83.3%	58.3%	0.0367
Median Progression-Free Survival (mPFS)	7.33 months	2.86 months	-

(Data from a post-hoc analysis of 72 NSCLC patients)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the application of **AFM24** in NSCLC research.

In Vitro Experimental Workflow



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In Vitro Experimental Workflow

1. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is for measuring the ability of **AFM24** to induce NK cell-mediated lysis of NSCLC target cells.

- Materials:

- EGFR-expressing NSCLC cell lines (e.g., A-549, PC-9, H1975)
- **AFM24**
- Isotype control antibody
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- NK Cell Isolation Kit (e.g., EasySep™ Human NK Cell Isolation Kit)
- Calcein-AM
- RPMI-1640 medium with 10% FBS
- 96-well U-bottom plates
- Fluorescence plate reader
- Protocol:
 - Target Cell Preparation:
 - Culture NSCLC cells to 70-80% confluency.
 - Harvest and wash the cells with PBS.
 - Resuspend cells at 1×10^6 cells/mL in RPMI-1640.
 - Add Calcein-AM to a final concentration of 10 μ M and incubate for 30 minutes at 37°C.
 - Wash the cells three times with RPMI-1640 to remove excess dye.
 - Resuspend the labeled target cells at 2×10^5 cells/mL.
 - Effector Cell Preparation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- Isolate NK cells from PBMCs according to the manufacturer's protocol of the NK Cell Isolation Kit.
- Resuspend isolated NK cells at a desired concentration to achieve the desired Effector:Target (E:T) ratio (e.g., 1×10^6 cells/mL for a 5:1 E:T ratio).
- Assay Setup:
 - Plate 50 μ L of labeled target cells (10,000 cells/well) into a 96-well U-bottom plate.
 - Prepare serial dilutions of **AFM24** and isotype control antibody.
 - Add 50 μ L of the antibody dilutions to the wells.
 - Add 100 μ L of the NK cell suspension to the wells.
 - For control wells (spontaneous and maximum release), add 100 μ L of media or 2% Triton X-100, respectively, instead of effector cells.
- Incubation and Measurement:
 - Centrifuge the plate at 200 x g for 3 minutes.
 - Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
 - After incubation, centrifuge the plate at 500 x g for 5 minutes.
 - Transfer 100 μ L of the supernatant to a new 96-well black plate.
 - Measure the fluorescence of the released Calcein at an excitation of 485 nm and emission of 520 nm.
- Data Analysis:
 - Calculate the percentage of specific lysis using the formula: % Specific Lysis = $100 \times (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$

- Plot the percentage of specific lysis against the antibody concentration and determine the EC50 value using non-linear regression.

2. Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

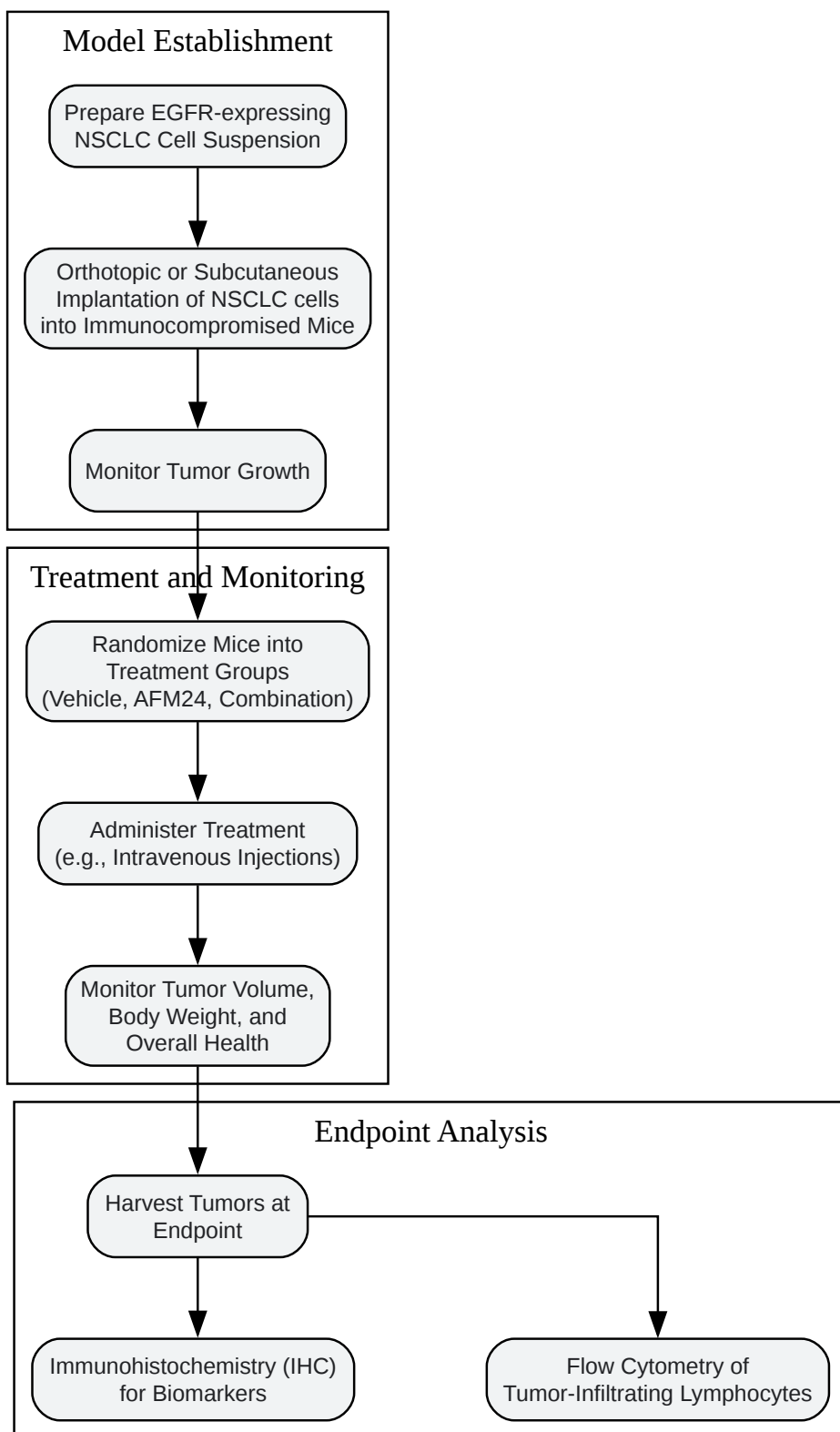
This protocol is for measuring the ability of **AFM24** to induce macrophage-mediated phagocytosis of NSCLC target cells.

- Materials:
 - EGFR-expressing NSCLC cell lines
 - **AFM24**
 - Isotype control antibody
 - Human PBMCs
 - Human M-CSF
 - CFSE or a pH-sensitive dye (e.g., pHrodo™ Red)
 - Accutase
 - RPMI-1640 medium with 10% FBS
 - 96-well flat-bottom plates
 - Flow cytometer
- Protocol:
 - Effector Cell Preparation (Macrophage Differentiation):
 - Isolate monocytes from PBMCs by adherence to plastic culture flasks for 2 hours.
 - Wash away non-adherent cells.

- Culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
- Harvest the differentiated macrophages using Accutase.
- Target Cell Preparation:
 - Culture and harvest NSCLC cells as described for the ADCC assay.
 - Label the target cells with CFSE or a pH-sensitive dye according to the manufacturer's instructions.
 - Wash the cells to remove excess dye and resuspend at a suitable concentration.
- Assay Setup:
 - Plate the differentiated macrophages into a 96-well flat-bottom plate (e.g., 50,000 cells/well) and allow them to adhere overnight.
 - The next day, add the labeled target cells to the wells at a 1:1 E:T ratio.
 - Add serial dilutions of **AFM24** or isotype control antibody to the wells.
- Incubation and Measurement:
 - Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
 - Gently wash the wells to remove non-phagocytosed target cells.
 - Detach the macrophages using Accutase.
 - Analyze the cells by flow cytometry. Phagocytosis is determined by the percentage of macrophages that are positive for the target cell fluorescent label.
- Data Analysis:
 - Calculate the percentage of phagocytosis.

- Plot the percentage of phagocytosis against the antibody concentration and determine the EC50 value.

In Vivo Experimental Workflow



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In Vivo Experimental Workflow

3. In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **AFM24** in a mouse xenograft model of NSCLC.

- Materials:
 - Immunocompromised mice (e.g., NOD/SCID or NSG mice)
 - EGFR-expressing NSCLC cell lines
 - **AFM24**
 - Vehicle control
 - Matrigel (optional, for subcutaneous implantation)
 - Calipers for tumor measurement
- Protocol:
 - Tumor Cell Implantation:
 - Harvest NSCLC cells and resuspend them in PBS (or a mixture of PBS and Matrigel for subcutaneous injection).
 - Inject the cell suspension (e.g., $1-5 \times 10^6$ cells) subcutaneously or orthotopically into the lungs of the mice.
 - Tumor Growth and Grouping:
 - Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume with calipers.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, **AFM24** monotherapy, **AFM24** in combination with another agent).

- Treatment Administration:
 - Administer **AFM24** and control agents via the appropriate route (e.g., intravenous injection) at the desired dose and schedule.
- Monitoring:
 - Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
 - Monitor the overall health of the mice.
- Endpoint Analysis:
 - At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
 - Harvest the tumors for further analysis, such as immunohistochemistry for biomarkers of immune activation or flow cytometry to analyze the tumor immune infiltrate.

Conclusion

AFM24 is a promising innate cell engager with a unique mechanism of action that has demonstrated significant anti-tumor activity in preclinical models and encouraging clinical efficacy in heavily pretreated NSCLC patients. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of **AFM24** in NSCLC and other EGFR-expressing solid tumors. The ability of **AFM24** to engage the innate immune system for tumor cell destruction, independent of EGFR signaling inhibition, represents a valuable addition to the landscape of cancer immunotherapy.

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- To cite this document: BenchChem. [Application of AFM24 in Non-Small Cell Lung Cancer (NSCLC) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#application-of-afm24-in-non-small-cell-lung-cancer-nsclc-research]

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